Pholedrine
Overview
Description
Mechanism of Action
Target of Action
Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . The primary targets of this compound are the receptors in the sympathetic nervous system .
Mode of Action
This compound acts as an indirect sympathomimetic amine . It interacts with its targets in the sympathetic nervous system, leading to a series of physiological changes . .
Biochemical Pathways
It is known that this compound stimulates the sympathetic nervous system , which suggests that it may affect the biochemical pathways related to the function of this system
Pharmacokinetics
This compound is administered as a topical eye drop for the purpose of dilating the pupil
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of the sympathetic nervous system . This leads to physiological changes such as pupil dilation . This compound can also be used to diagnose Horner’s syndrome, a condition that affects the eyes and part of the face .
Biochemical Analysis
Biochemical Properties
Pholedrine interacts with various enzymes and proteins in the body. It is a derivative of hydroxyamphetamine and is involved in the metabolic pathways of methamphetamine
Cellular Effects
As a stimulant of the sympathetic nervous system, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed studies on the cellular effects of this compound are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its role as a stimulant of the sympathetic nervous system It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of methamphetamine, as it is a major metabolite of this substance . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels. Detailed information on these interactions and effects is currently lacking.
Preparation Methods
Pholedrine can be synthesized through various chemical routes. One common method involves the methylation of 4-hydroxyamphetamine. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
Pholedrine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group. Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce various functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Pholedrine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is studied for its effects on the sympathetic nervous system and its role as a metabolite of methamphetamine.
Medicine: It is used diagnostically to dilate the pupil and diagnose Horner’s syndrome.
Comparison with Similar Compounds
Pholedrine is similar to other sympathomimetic compounds such as:
Northis compound: Another metabolite of methamphetamine with similar sympathomimetic effects.
Tyramine: A naturally occurring monoamine compound that also stimulates the sympathetic nervous system.
Hordenine: An alkaloid with sympathomimetic properties found in certain plants.
This compound is unique in its specific use for diagnosing Horner’s syndrome and its role as a major metabolite of methamphetamine, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-(methylamino)propyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUQZKJEOOQSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6114-26-7 (sulfate[2:1]) | |
Record name | Pholedrine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70861908 | |
Record name | 4-[2-(Methylamino)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370-14-9 | |
Record name | (±)-Pholedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pholedrine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(Methylamino)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pholedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOLEDRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pholedrine is an indirectly acting sympathomimetic amine. It works by releasing norepinephrine from sympathetic nerve terminals, which then activates adrenergic receptors. [, , , ]
A: While this compound can stimulate both alpha and beta-adrenergic receptors, its actions are predominantly mediated through alpha-adrenergic receptors. [, ]
A: this compound's ability to dilate the pupil makes it a useful diagnostic tool in Horner's syndrome. By observing the pupillary response to this compound eye drops, clinicians can differentiate between preganglionic and postganglionic lesions of the sympathetic pathway. [, , ]
A: Cocaine prolongs the mydriatic effect of this compound. Studies have shown that the residual effect of cocaine can interfere with this compound-induced pupillary dilation for at least 48 hours. []
A: Yes, research suggests that this compound, along with cocaine, can be used to evaluate sympathetic denervation in the pupils of diabetic patients. Diminished pupillary responses to these agents may indicate autonomic neuropathy. []
ANone: The molecular formula of this compound is C10H15NO2, and its molecular weight is 181.23 g/mol.
A: Research has shown varying drug release rates depending on the type of poly(meth)acrylate coating used. Eudragit RS, RL, and E 30D coatings resulted in a consistent, pH-independent drug release. In contrast, coatings with Scopacryl D 336, D 339, and D 340 showed pH-dependent release, with faster release at a pH of 7.4. [, , ]
A: The mydriatic effect of this compound typically lasts for 8-10 hours, with maximal dilation occurring between 20 and 90 minutes after instillation. []
A: While the exact metabolic pathway of this compound in humans is not fully elucidated in the provided research, studies indicate that it might undergo conjugation with sulfate. [, ]
A: No, this compound's ability to dilate the pupil appears to be independent of the baseline pupil diameter. []
A: While generally well-tolerated, this compound can cause side effects such as tachycardia, hypertension, anxiety, and headache. [, ]
A: While one study suggests a potential link between this compound use during pregnancy and congenital abnormalities, further research is needed to confirm this association. []
A: Several methods have been developed for this compound quantification, including radioimmunoassay, gas chromatography/mass spectrometry, and high-performance liquid chromatography. [, , ]
A: this compound was first introduced as a pressor agent in the mid-20th century for treating hypotension. []
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